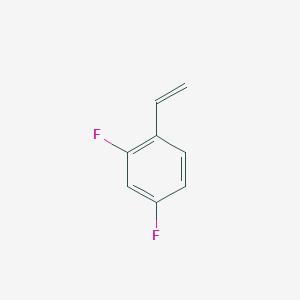

2,4-Difluorostyrene

Descripción general

Descripción

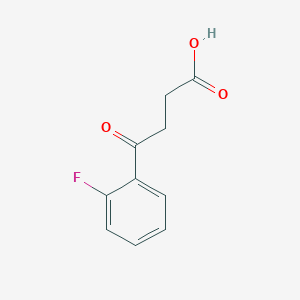

2,4-Difluorostyrene is a type of fluorinated styrene . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves several steps. One study reported the preparation of 2,2-difluorostyrenes in good yield from the addition of KF to 2’,2’-difluorostyrenes in the presence of crown ether . Another method involves the use of N, N-dimethylacetamide as a reacting solvent and 0.1-5% palladium complex as a catalyst .

Molecular Structure Analysis

The molecular structure of this compound is similar to that of other styrenes, with the addition of two fluorine atoms .

Chemical Reactions Analysis

Fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions . The chemistry of alkylation with non-fluorinated reagents may not be applicable to fluoroalkylation chemistry .

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Heterocyclic Systems

2,4-Difluorostyrene has been utilized in the synthesis of fluorinated heterocyclic systems. Intramolecular substitution in β,β-difluorostyrenes bearing various substituents leads to the formation of 2-fluorinated indoles, benzo[b]furans, and benzo[b]thiophenes with high yields. This demonstrates the compound's utility in generating fluorine-containing heterocycles, which are valuable in various chemical applications (Ichikawa et al., 1997).

Creation of Fluoroisochromenes and Fluoroisothiochromenes

Another significant application of this compound derivatives is in the synthesis of 3-fluoroisochromenes and 3-fluoroisothiochromenes. These derivatives undergo intramolecular nucleophilic substitution under basic conditions, showcasing the versatility of this compound in synthesizing complex fluorinated structures (Wada et al., 2001).

Applications in Organic Light-Emitting Diodes (OLEDs)

4-Substituted spirobifluorenes, which can be derived from compounds like this compound, have found applications in Phosphorescent Organic Light-Emitting diodes (PhOLEDs). Their unique properties make them suitable for use in optoelectronic devices (Poriel & Rault-Berthelot, 2017).

Synthesis of Polyfluorene-Based Semiconductors

This compound is instrumental in the development of polyfluorene-based semiconductors. These materials, synthesized by incorporating various elements into π-conjugated polymers, are used in several polymer optoelectronic devices such as solar cells, field-effect transistors, and sensors (Xie et al., 2012).

Development of Novel Fluorene-Containing Oligomers

In the field of photoluminescence, novel oligomers based on 2,4-difluorobenzene and trifluorene, with high photoluminescence quantum efficiency, have been developed. This highlights the role of this compound in creating materials with unique optical properties (Jiang et al., 2006).

Electrochemical Polymerization Research

This compound derivatives have also been explored in the context of electrochemical polymerization. Studies in this area contribute to the understanding of conducting polymers and their potential applications in various electronic devices (Imamoglu & Önal, 2004).

Safety and Hazards

Direcciones Futuras

The future directions in the research of 2,4-Difluorostyrene could involve exploring new synthetic methods and applications. One study reported a new synthetic sequence for the preparation of silylated 2,2-difluorostyrene derivatives . This new route has numerous advantages over the previous one including enhanced scope, higher yields, ease of purification, and significant reduction of the amount of desilylated side-products .

Análisis Bioquímico

Biochemical Properties

2,4-Difluorostyrene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 enzymes involves the formation of a complex that can lead to the inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound has been shown to interact with glutathione S-transferase, an enzyme involved in detoxification processes, by forming conjugates that facilitate the excretion of the compound from the body .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate the phosphorylation state of MAPKs, thereby affecting gene expression and cellular responses to external stimuli . Furthermore, this compound has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the active sites of enzymes, such as cytochrome P450 and glutathione S-transferase, leading to either inhibition or activation of their enzymatic activities . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their binding to DNA . These interactions result in changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and degradation. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to high temperatures or reactive chemicals can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been found to have minimal toxic effects, with no significant changes in physiological parameters . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in blood biochemistry . Threshold effects have been observed, where certain dosages result in a marked increase in toxicity, highlighting the importance of dose-dependent studies in understanding the safety profile of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which are further conjugated with glutathione by glutathione S-transferase . These conjugates are then excreted from the body through the bile and urine . The metabolic pathways of this compound also involve interactions with other enzymes, such as UDP-glucuronosyltransferase, which facilitates the formation of glucuronide conjugates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within tissues are influenced by factors such as blood flow, tissue permeability, and the presence of specific binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Studies have shown that the compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Additionally, this compound can be transported to the endoplasmic reticulum and mitochondria, where it may influence the function of organelle-specific enzymes and metabolic pathways . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Propiedades

IUPAC Name |

1-ethenyl-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYHZMFAUFITLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603836 | |

| Record name | 1-Ethenyl-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-53-1 | |

| Record name | 1-Ethenyl-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main subject of the research paper?

A1: The research paper focuses on the synthesis and characterization of 2,4-difluorostyrene, a fluorinated styrene derivative [].

Q2: Where can I find more information about this research?

A2: You can access the research paper abstract through the provided Semantic Scholar link: [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1320840.png)